Hypoxanthine-13C2,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

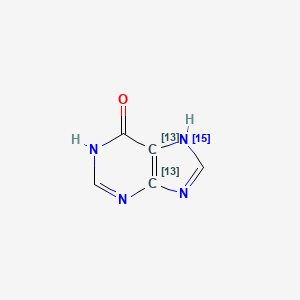

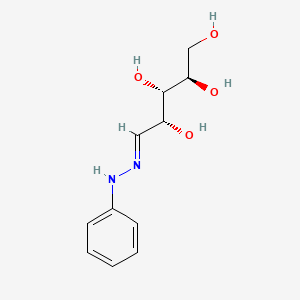

Hypoxanthine-13C2,15N is a labelled analog of a naturally occurring purine derivative and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . It is also a 15N-labeled and 13C-labled DL-Cystine .

Synthesis Analysis

The biosynthesis of purines, including Hypoxanthine-13C2,15N, has been engineered in Escherichia coli to ensure highly efficient hypoxanthine production . The engineered strain Q2973 produced 1243 mg/L hypoxanthine in fed-batch fermentation . Another study describes a short reaction path to prepare hypoxanthine starting from glycinamide and diformylurea .Molecular Structure Analysis

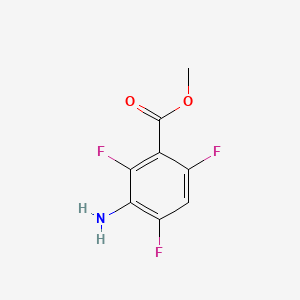

The molecular formula of Hypoxanthine-13C2,15N is C5H4N4O . The structure includes two carbon-13 isotopes and one nitrogen-15 isotope .Chemical Reactions Analysis

While specific chemical reactions involving Hypoxanthine-13C2,15N are not detailed in the search results, it is known that hypoxanthine is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .Physical And Chemical Properties Analysis

The molecular weight of Hypoxanthine-13C2,15N is 139.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 139.04225533 g/mol .Aplicaciones Científicas De Investigación

Enzyme-Ligand Interactions : Hypoxanthine with specific 15N labels has been used to study hydrogen-bonding interactions with purine nucleoside phosphorylase (PNP) by NMR spectroscopy, providing insights into enzyme-ligand interactions, a critical aspect in the development of anticancer agents (Deng et al., 2004).

Quality Assessment of Meat and Fish : Hypoxanthine biosensors have been developed for assessing the quality of fish and meat, capitalizing on its role as a freshness indicator (Lawal & Adeloju, 2012).

Transport and Metabolism in Biological Systems : Research on sheep choroid plexus epithelium indicates roles for hypoxanthine in nucleotide synthesis and transfer from cerebrospinal fluid to blood, highlighting its importance in purine metabolism (Isakovic et al., 2008).

Red Blood Cell Storage and Transfusion Medicine : Studies show that hypoxanthine levels are influenced by oxygen levels in stored red blood cells, with implications for transfusion medicine (Nemkov et al., 2017).

Vibrational Spectra Analysis : The vibrational spectra of Hypoxanthine and its analogues have been analyzed, contributing to a deeper understanding of its physical and chemical properties (Majoube et al., 1995).

Biosensing Applications : Hypoxanthine has been detected using a diruthenium(III) system, showcasing its potential for biosensor development and biomedical applications (Orts-Arroyo et al., 2021).

Medical and Forensic Science : Its presence in vitreous humor and cerebrospinal fluid has been proposed as a marker for postmortem interval and prolonged hypoxia, providing valuable insights for medical and forensic applications (Madea et al., 1994).

Mecanismo De Acción

Direcciones Futuras

Hypoxanthine has been identified as a novel metastasis-associated metabolite in breast cancer cells and represents a promising target for diagnosis and therapy . Hyperpolarized 13C MRI, which could potentially involve Hypoxanthine-13C2,15N, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions .

Propiedades

IUPAC Name |

1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-JYLXJXPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypoxanthine-13C2,15N | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)

![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)

![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)

![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)

![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)